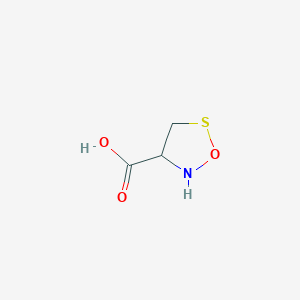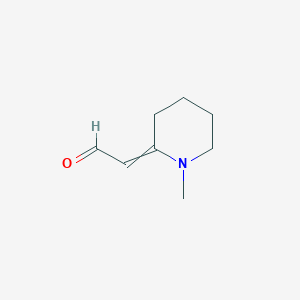
1,2,5-Oxathiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Oxathiazolidine-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. It is often studied for its role in biochemical processes and its potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,5-Oxathiazolidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cysteine with formaldehyde under acidic conditions, leading to the formation of the oxathiazolidine ring. The reaction typically requires careful control of pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Oxathiazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to achieve the desired reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted oxathiazolidine derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,5-Oxathiazolidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in biochemical pathways, particularly those involving sulfur and nitrogen metabolism.
Medicine: Research has explored its potential therapeutic benefits, including its use as a precursor for the synthesis of drugs with antioxidant and anti-inflammatory properties.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its stability and compatibility with other ingredients.
Mécanisme D'action
The mechanism of action of 1,2,5-oxathiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as a prodrug, releasing active metabolites that exert biological effects. For example, it can be metabolized to release cysteine, which is a precursor for the synthesis of glutathione, a key antioxidant in cells. This mechanism is particularly relevant in its potential therapeutic applications for reducing oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-4-carboxylic acid: Similar in structure but lacks the oxygen atom in the ring.
Oxazolidine-4-carboxylic acid: Contains an oxygen atom in place of sulfur.
Thiazolidine-2,4-dione: Contains a carbonyl group at the 2-position, making it structurally distinct but functionally similar.
Uniqueness
1,2,5-Oxathiazolidine-4-carboxylic acid is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where these properties are advantageous, such as in the synthesis of specialized pharmaceuticals and biochemical research.
Propriétés
Numéro CAS |
111990-24-0 |
|---|---|
Formule moléculaire |
C3H5NO3S |
Poids moléculaire |
135.14 g/mol |
Nom IUPAC |
1,2,5-oxathiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C3H5NO3S/c5-3(6)2-1-8-7-4-2/h2,4H,1H2,(H,5,6) |
Clé InChI |
XCDAGHNWUCCFKF-UHFFFAOYSA-N |
SMILES canonique |
C1C(NOS1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)

![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)
![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)


![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)

![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)
